molecular formula C11H14N2O B15365604 3-Ethynyl-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

3-Ethynyl-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

Cat. No.: B15365604
M. Wt: 190.24 g/mol
InChI Key: WWESMGMDHBEHLE-UHFFFAOYSA-N
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Description

3-Ethynyl-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is a complex organic compound characterized by its unique structure, which includes an ethynyl group, a methyl group, and a tetrahydropyran ring attached to a pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of hydrazine with a suitable diketone or β-diketone derivative to form the pyrazole ring. Subsequent functionalization introduces the ethynyl and methyl groups, followed by the attachment of the tetrahydropyran moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst or using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

  • Addition: Addition reactions may involve the use of organometallic reagents such as Grignard reagents.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of substituted pyrazoles or ethers.

  • Addition: Creation of new carbon-carbon bonds leading to various derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with potential pharmaceutical applications.

Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions with biological macromolecules.

Medicine: The compound has shown promise in drug discovery, particularly in the development of new therapeutic agents targeting various diseases.

Industry: Its unique properties make it valuable in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 3-Ethynyl-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole exerts its effects involves interactions with specific molecular targets and pathways. The ethynyl group can participate in conjugation reactions, while the pyrazole core can bind to enzymes or receptors, modulating their activity.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in metabolic pathways.

  • Receptors: Binding to receptors can trigger signaling cascades that influence cellular responses.

Comparison with Similar Compounds

  • 3-Ethynyl-5-methyl-1H-pyrazole: Lacks the tetrahydropyran ring.

  • 5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole: Lacks the ethynyl group.

  • 3-Ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole: Different position of the ethynyl group.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

3-ethynyl-5-methyl-1-(oxan-2-yl)pyrazole

InChI

InChI=1S/C11H14N2O/c1-3-10-8-9(2)13(12-10)11-6-4-5-7-14-11/h1,8,11H,4-7H2,2H3

InChI Key

WWESMGMDHBEHLE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2CCCCO2)C#C

Origin of Product

United States

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